molecular formula C26H24F2N6O3 B12400209 Ripk1-IN-8

Ripk1-IN-8

Katalognummer: B12400209
Molekulargewicht: 506.5 g/mol
InChI-Schlüssel: USCAIYBKMBGYKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ripk1-IN-8 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, and neurodegenerative conditions . This compound has been developed to selectively inhibit the kinase activity of RIPK1, making it a valuable tool in scientific research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as chromatography and crystallization . The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

Ripk1-IN-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .

Eigenschaften

Molekularformel

C26H24F2N6O3

Molekulargewicht

506.5 g/mol

IUPAC-Name

5-(2-acetamidoimidazo[1,2-b]pyridazin-6-yl)-N-[[2-(cyclopropylmethoxy)-3,5-difluorophenyl]methyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C26H24F2N6O3/c1-14-20(22-5-6-24-32-23(31-15(2)35)12-34(24)33-22)8-18(11-29-14)26(36)30-10-17-7-19(27)9-21(28)25(17)37-13-16-3-4-16/h5-9,11-12,16H,3-4,10,13H2,1-2H3,(H,30,36)(H,31,35)

InChI-Schlüssel

USCAIYBKMBGYKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=N1)C(=O)NCC2=C(C(=CC(=C2)F)F)OCC3CC3)C4=NN5C=C(N=C5C=C4)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.